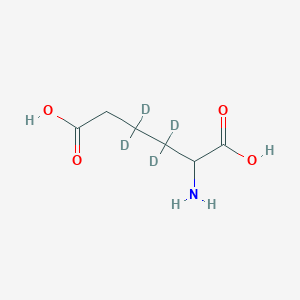
2-Aminohexanedioic Acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an α-amino acid that plays a significant role in the biosynthesis of lysine through the α-aminoadipate pathway . It is characterized by the presence of an amino group attached to the second carbon of the hexanedioic acid chain, making it an important intermediate in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminohexanedioic Acid-d6 typically involves the deuteration of 2-Aminohexanedioic Acid. This process can be achieved through various methods, including the use of deuterated reagents and solvents. One common approach is the reductive amination of 2-keto acids using deuterated ammonia or amines under controlled conditions . The reaction conditions often involve the use of catalysts such as meso-diaminopimelate dehydrogenase and its mutants to enhance the enantioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using biocatalytic processes. These processes leverage engineered enzymes to facilitate the conversion of 2-keto acids to the corresponding deuterated amino acids. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminohexanedioic Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include oxo acids, amino alcohols, and substituted derivatives, which can be further utilized in various biochemical and industrial applications .
Applications De Recherche Scientifique
2-Aminohexanedioic Acid-d6 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Aminohexanedioic Acid-d6 involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of glutamine synthetase, thereby affecting the synthesis of glutamate and other related compounds . The compound’s molecular targets include enzymes involved in amino acid metabolism, and its effects are mediated through the modulation of enzymatic activity and metabolic fluxes .
Comparaison Avec Des Composés Similaires
2-Aminohexanedioic Acid-d6 can be compared with other similar compounds such as:
2-Aminoadipic Acid: The non-deuterated form, which is a key intermediate in lysine biosynthesis.
Aminocaproic Acid: An analogue of lysine that acts as an inhibitor of proteolytic enzymes.
D-2-Aminoadipic Acid: The D-enantiomer of 2-Aminoadipic Acid, which has similar biochemical properties but different stereochemistry.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
2-amino-3,3,4,4-tetradeuteriohexanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2 |
Clé InChI |
OYIFNHCXNCRBQI-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C(C(=O)O)N |
SMILES canonique |
C(CC(C(=O)O)N)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















